2,5-Dimethylbenzoate

Descripción

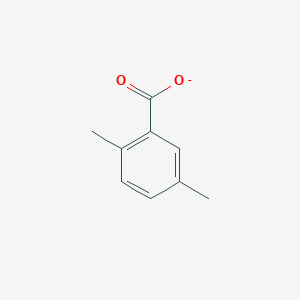

2,5-Dimethylbenzoate is an aromatic ester derived from 2,5-dimethylbenzoic acid. Its synthesis involves catalytic methods and optimized reaction conditions to address challenges such as catalyst stability and byproduct formation . The ester form is structurally characterized by methyl groups at the 2- and 5-positions of the benzene ring, influencing its electronic and steric properties.

Propiedades

Fórmula molecular |

C9H9O2- |

|---|---|

Peso molecular |

149.17 g/mol |

Nombre IUPAC |

2,5-dimethylbenzoate |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1 |

Clave InChI |

XZRHNAFEYMSXRG-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C=C1)C)C(=O)[O-] |

SMILES canónico |

CC1=CC(=C(C=C1)C)C(=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,4-Dimethylbenzoate (3,4-DMB)

3,4-Dimethylbenzoate is utilized as a carbon source by specific bacterial strains (e.g., Pseudomonas sp. EB62), though its biodegradability is less prevalent compared to 4-ethylbenzoate (4-EB) in microbial studies . The ortho-methyl substitution (3,4 positions) may hinder enzymatic degradation pathways, reducing its metabolic utility in environmental systems.

Methyl 3,5-Dimethylbenzoate

This isomer features symmetrical meta-methyl groups (3,5 positions). Key properties include:

- Melting Point : 31–33°C

- Boiling Point : 239–240°C

- Density : 1.027 g/cm³

Its symmetrical structure enhances coordination chemistry applications, such as forming europium complexes with pinacolyl methylphosphonate ligands . It also serves as a precursor to methyl-3,5-divinylbenzoate, highlighting its versatility in organic synthesis .

Methyl 2,5-Dimethoxybenzoate

Replacing methyl groups with methoxy substituents increases electron-donating effects, altering solubility and reactivity. It is supplied as a 10 mM solution and stored at 2–8°C, suggesting sensitivity to thermal degradation . Methoxy groups enhance polarity, making it suitable for research requiring polar intermediates.

Methyl 2,5-Dihydroxybenzoate

Its reactivity is influenced by phenolic hydroxyl groups, which may participate in redox reactions or hydrogen bonding.

Ethyl 2,5-Diaminobenzoate

Amino groups at the 2- and 5-positions provide sites for hydrogen bonding and further functionalization.

Comparative Data Table

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.